Bis(2,3-dibromopropyl)phosphoramidate

Description

Bis(2,3-dibromopropyl) phosphate (BDBPP; CAS No. 5412-25-9) is a brominated flame retardant (BFR) used historically in textiles, plastics, and polymer resins. Its molecular formula is C₆H₁₀Br₄O₄P, featuring a central phosphate group esterified with two 2,3-dibromopropyl chains . BDBPP is structurally related to tris(2,3-dibromopropyl) phosphate (TDBPP; CAS No. 126-72-7), which contains three 2,3-dibromopropyl groups instead of two . BDBPP has been identified as a hydrolysis product and metabolite of TDBPP, a compound classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) . Due to its genotoxic and nephrotoxic properties, BDBPP is regulated under frameworks such as Japan’s Act on the Control of Household Products Containing Harmful Substances .

Properties

CAS No. |

70555-34-9 |

|---|---|

Molecular Formula |

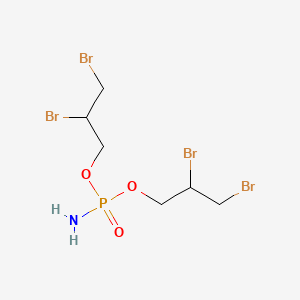

C6H12Br4NO3P |

Molecular Weight |

496.75 g/mol |

IUPAC Name |

1-[amino(2,3-dibromopropoxy)phosphoryl]oxy-2,3-dibromopropane |

InChI |

InChI=1S/C6H12Br4NO3P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-6H,1-4H2,(H2,11,12) |

InChI Key |

UQXDKQGMBCNGMT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CBr)Br)OP(=O)(N)OCC(CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,3-dibromopropyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of 2,3-dibromopropanol with phosphorus oxychloride, followed by the addition of ammonia or an amine to form the phosphoramidate linkage. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under carefully monitored conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to verify the compound’s composition and quality.

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dibromopropyl)phosphoramidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the phosphoramidate group to a phosphine oxide.

Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, phosphine oxides, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(2,3-dibromopropyl)phosphoramidate has a wide range of applications in scientific research:

Chemistry: It is used as a flame retardant in the synthesis of polymers and other materials.

Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.

Mechanism of Action

The mechanism by which bis(2,3-dibromopropyl)phosphoramidate exerts its flame-retardant effects involves the formation of a protective char layer on the material’s surface. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound’s molecular targets include the polymer chains in the material, where it interacts to form stable, non-flammable structures.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

BDBPP’s phosphate ester linkage and brominated alkyl chains contribute to its flame-retardant efficacy. However, its hydrolytic stability is superior to TDBPP, which degrades more readily into reactive metabolites like BDBPP . In contrast, chlorinated analogs such as TDCPP and TCEP exhibit lower bromine content but similar environmental persistence .

Toxicity and Biocompatibility

Table 2: Comparative Toxicity Profiles

BDBPP demonstrates moderate genotoxicity in in vitro assays, such as the V79 cell system, but is less potent than TDBPP, which induces DNA damage at lower concentrations . Nephrotoxicity studies in rats revealed that a single oral dose of BDBPP (143.4 µmol/kg) caused significant urinary enzyme excretion, indicating renal tubular damage, though TDBPP was more potent at half this dose .

Environmental Impact and Regulatory Status

Table 3: Regulatory Restrictions and Environmental Persistence

BDBPP’s environmental persistence is attributed to its stable phosphate backbone and bromine content, though it degrades faster than TDBPP . Both BDBPP and TDBPP are prohibited in textiles under Japan’s regulatory framework due to bioaccumulative and toxic properties . The OEKO-TEX® Standard 100 also restricts these compounds in certified products .

Flame-Retardant Efficacy

Table 4: Performance in Polymer Matrices

| Compound | Polyester Resin LOI (%) | Urethane Foam LOI (%) |

|---|---|---|

| BDBPP derivatives | 28.5 | 26.8 |

| TDBPP | 24.0 | 22.5 |

| Commercial phosphate esters | 20–22 | 18–20 |

Phosphonate derivatives of BDBPP, such as bis(2,3-dibromopropyl) chloromethylphosphonate, exhibit superior flame-retardant performance compared to TDBPP in polyester resins and urethane foams, achieving higher Limiting Oxygen Index (LOI) values . This enhanced efficacy is linked to their greater thermal stability and reduced volatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.